

Comparative Pharmacokinetic Analysis of Suzetrigine (VX-548) and Other Analgesics

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Compound of Interest		
Compound Name:	VX-166	
Cat. No.:	B15584711	Get Quote

Disclaimer: Initial searches for the pharmacokinetic profile of **VX-166** did not yield publicly available data. The provided analysis focuses on Suzetrigine (also known as VX-548), a novel non-opioid analgesic developed by Vertex Pharmaceuticals. This guide offers a comparative analysis of Suzetrigine's pharmacokinetic profile against two widely used analgesics: ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and tramadol, a centrally acting opioid analgesic.

This comparison guide is intended for researchers, scientists, and drug development professionals, providing an objective overview of the pharmacokinetic properties of these compounds, supported by experimental data.

Data Presentation: Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of Suzetrigine, ibuprofen, and tramadol following single oral administration in healthy adult volunteers.



Parameter	Suzetrigine (100 mg)	lbuprofen (400 mg)	Tramadol (100 mg)
Tmax (Time to Peak Plasma Concentration)	~3 hours[1]	1.5 - 2.0 hours[2]	~2 hours
Cmax (Peak Plasma Concentration)	0.62 mcg/mL	31.88 - 41.47 μg/mL[2]	300 ± 94 ng/mL
AUC (Area Under the Curve)	11.5 mcg·h/mL (0- 24h)	115.28 - 120.55 μg·h/mL[2]	5105 ± 2101 ng·h/mL (AUC∞)
t1/2 (Elimination Half- life)	~23.6 hours[1]	2 - 4 hours[3]	~6.3 hours
Metabolism	Primarily by CYP3A enzymes to form the active metabolite M6-SUZ.[1][4]	Primarily by CYP2C9 to inactive metabolites.[5][6]	Extensively metabolized by CYP2D6 to the active metabolite O- desmethyltramadol (M1) and by CYP3A4. [7][8][9]
Excretion	Feces (49.9%) and urine (44%), mostly as metabolites.	Primarily in urine as inactive metabolites. [3]	Primarily in urine as metabolites and unchanged drug.[8]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies with specific methodologies. Below are detailed descriptions of representative experimental protocols for each drug.

Suzetrigine (VX-548):

 Study Design: Phase 2 and 3 clinical trials in patients with moderate-to-severe acute pain following abdominoplasty or bunionectomy were conducted.[10][11] These were randomized, double-blind, placebo- and active-controlled studies.[11]



- Subjects: Healthy adult volunteers and patients aged 18 and older participated in the clinical development program.[11] A study to evaluate the effect of food on the pharmacokinetics of Suzetrigine included healthy volunteers with a body mass index of 18.0 to 35.0 kg/m² and a body weight greater than 50 kg.
- Dosing Regimen: In acute pain trials, patients received an initial loading dose of 100 mg of Suzetrigine, followed by 50 mg every 12 hours.[1]
- Blood Sampling: Plasma concentrations of Suzetrigine and its metabolite were measured at various time points post-dose to determine pharmacokinetic parameters.
- Analytical Method: While specific details are proprietary, drug concentrations in plasma are typically determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a standard in modern pharmacokinetic analysis.

Ibuprofen:

- Study Design: A representative study was a randomized, single-dose, 3-way crossover, open-label, single-center pharmacokinetic study.[2]
- Subjects: The study enrolled 22 healthy volunteers who were required to fast for 14 hours before drug administration.[2]
- Dosing Regimen: Participants received a single oral dose of 400 mg of ibuprofen.[2] A
 washout period of 2-7 days separated consecutive dosing days.[2]
- Blood Sampling: Blood samples were collected at multiple time points post-dose to analyze the plasma concentration of ibuprofen.[2]
- Analytical Method: Plasma concentrations of ibuprofen were assessed using a validated liquid chromatography-mass spectrometry (LC-MS) procedure in negative ion mode.

Tramadol:

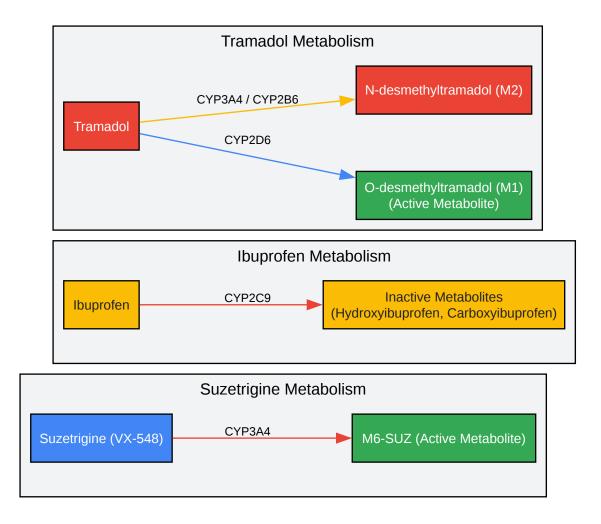
 Study Design: A pharmacokinetic study of an immediate-release formulation involved a randomized, open-label, two-period, crossover design.



- Subjects: Healthy adult volunteers participated in the study.
- Dosing Regimen: Subjects received a single oral dose of 100 mg of tramadol hydrochloride.
- Blood Sampling: Plasma samples were collected over time to measure the concentrations of tramadol and its active metabolite, O-desmethyltramadol.
- Analytical Method: Plasma concentrations of tramadol and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Mandatory Visualization

The metabolic pathways of Suzetrigine, ibuprofen, and tramadol are crucial to understanding their pharmacokinetic profiles, potential for drug-drug interactions, and the contribution of active metabolites to their analysesic effects.





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Caption: Metabolic pathways of Suzetrigine, ibuprofen, and tramadol.

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- To cite this document: BenchChem. [Comparative Pharmacokinetic Analysis of Suzetrigine (VX-548) and Other Analgesics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584711#comparative-analysis-of-vx-166-s-pharmacokinetic-profiles]



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